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4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline - 105359-67-9

4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline

Catalog Number: EVT-1168670
CAS Number: 105359-67-9
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
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Product Introduction

Classification

This compound falls under the category of epoxy compounds, particularly those that are utilized as curing agents in thermosetting plastics. Its molecular formula is C24H28N2O5C_{24}H_{28}N_{2}O_{5}, and it has a molecular weight of approximately 424.49 g/mol .

Synthesis Analysis

The synthesis of 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline typically involves several steps, including:

  1. Formation of Bis(oxiran-2-ylmethyl)amine: This is achieved through the reaction of an amine with epichlorohydrin under basic conditions, leading to the formation of oxirane rings.
  2. Coupling Reaction: The bis(oxiran-2-ylmethyl)amine is then reacted with a phenolic compound under acidic or neutral conditions to form the desired phenoxy linkage.
  3. Final Aniline Coupling: The final step involves coupling with an aniline derivative, which provides the necessary amine functionality for further polymerization or cross-linking reactions.

The synthesis parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity. Typically, reactions are conducted at moderate temperatures (20–80°C) and may require purification steps such as distillation or chromatography to isolate the final product .

Molecular Structure Analysis

The molecular structure of 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline can be represented as follows:

  • Core Structure: The compound features a biphenyl structure where one phenyl ring is substituted with a bis(oxiran-2-ylmethyl)amino group and another with a bis(oxiran-2-ylmethyl)aniline moiety.
  • Functional Groups: The presence of multiple oxirane groups enhances its reactivity, making it suitable for cross-linking applications in epoxy formulations.

Structural Data

  • Molecular Formula: C24H28N2O5C_{24}H_{28}N_{2}O_{5}
  • Molecular Weight: 424.49 g/mol
  • Density: Predicted density is approximately 1.338 g/cm³ .
Chemical Reactions Analysis

This compound participates in various chemical reactions typical of epoxy compounds:

  1. Polymerization: The oxirane rings can undergo ring-opening polymerization when exposed to nucleophiles, leading to the formation of cross-linked networks.
  2. Curing Reactions: It acts as a curing agent when mixed with epoxy resins, facilitating the hardening process which is essential for creating durable materials.
  3. Reactivity with Amines: The amine functionalities can react with isocyanates or aldehydes to form additional cross-linking points or modify the properties of the resin systems.

These reactions are crucial for developing materials with tailored properties such as enhanced mechanical strength and thermal stability .

Mechanism of Action

The mechanism of action for 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline primarily revolves around its ability to form covalent bonds through its reactive oxirane groups:

  1. Ring Opening: Upon exposure to moisture or amines, the oxirane groups undergo nucleophilic attack leading to ring-opening reactions.
  2. Cross-Linking: This results in the formation of three-dimensional networks that enhance the physical properties of the resulting materials.
  3. Thermal Stability: The cross-linked structure contributes to improved thermal stability and resistance to solvents and chemicals.

The effectiveness of this mechanism makes it a valuable component in various industrial applications, particularly in coatings and adhesives .

Physical and Chemical Properties Analysis

Properties

  • Appearance: Typically a viscous liquid or solid depending on purity and formulation.
  • Solubility: Generally soluble in organic solvents; limited solubility in water due to its hydrophobic nature.

Key Physical Properties

PropertyValue
Density1.338 g/cm³ (predicted)
LogP2.6869
Melting PointNot specified
Boiling PointNot specified

These properties indicate that while it may be hydrophobic, it can interact well with other organic compounds, making it suitable for various formulations .

Applications

4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline has several significant applications:

  1. Epoxy Resin Formulations: Used as a curing agent for epoxy resins providing enhanced durability and thermal resistance.
  2. Coatings and Adhesives: Its reactivity allows it to be incorporated into coatings that require strong adhesion and chemical resistance.
  3. Composite Materials: Employed in manufacturing composite materials where lightweight yet strong properties are required.
  4. Biomedical Applications: Potential use in biomedical devices due to its biocompatibility when modified appropriately.

These applications highlight its versatility as a chemical building block in various industries ranging from construction to healthcare .

Introduction to 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline

Structural and Chemical Identity

4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline is a tetrafunctional epoxy compound characterized by a central aromatic core comprising two aniline derivatives linked through an ether-oxygen bridge. Its molecular architecture features four terminal oxirane (epoxide) rings, each attached via methylene (–CH₂–) spacers to the nitrogen atoms of the diphenylamine scaffold. This arrangement confers exceptional reactivity and crosslinking potential. The systematic IUPAC name defines the connectivity precisely: 4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline [1].

Key molecular identifiers include:

  • Molecular Formula: C₂₄H₂₈N₂O₅, as confirmed by PubChem records [1].
  • CAS Registry Number: 5026-74-4, assigned specifically to the isomer 4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline – a closely related derivative sharing the core structural motif [3].
  • Epoxide Equivalent Weight (EEW): Approximately 80–88 g/eq for analogous structures, indicating the mass of resin containing one mole of epoxide groups [7].
  • SMILES Notation: N(CC1OC1)(CC2OC2)C3=CC=C(OCC4OC4)C=C3 – encoding the nitrogen-centered glycidyl attachments and ether-linked aromatic rings [3].

Table 1: Molecular Characteristics of Key Structural Analogs

Compound NameCAS NumberMolecular FormulaEpoxide Equivalent Weight (g/eq)
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline5026-74-4C₁₅H₁₉NO₄277.32 (calculated)
4,4’-Methylenebis(N,N-diglycidylaniline) (TGM-80)28768-32-3C₂₅H₃₀N₂O₄0.80–0.88
4-Nitro-N,N-bis(oxiran-2-ylmethyl)aniline128611-14-3C₁₂H₁₄N₂O₄Not reported

The presence of multiple epoxide groups enables ring-opening polymerization with diverse curing agents (anhydrides, amines, phenols), forming highly crosslinked, three-dimensional networks. The electron-rich aromatic backbone further enhances thermal stability in cured matrices [3] [7].

Historical Development and Discovery

The synthesis of multifunctional glycidyl amines like this compound emerged from mid-20th-century efforts to overcome limitations of bisphenol-A epoxies (e.g., diglycidyl ether of bisphenol-A). Researchers sought epoxy resins with higher glass transition temperatures (Tg), improved chemical resistance, and enhanced adhesion—particularly for aerospace and electronics applications. Early work focused on N,N,N’,N’-tetraglycidyl diamino diphenyl methane (TGDDM), commercialized as MY720 by Ciba-Geigy. The compound discussed here represents a structural variant where one aromatic ring is linked via an ether bridge rather than a methylene group [4] [6].

Patent literature from the 1980s–2000s reveals incremental refinements in synthesizing such tetrafunctional epoxies. Key developments included:

  • Catalytic Advancement: Using phase-transfer catalysts or controlled bases (e.g., tertiary amines) to react epichlorohydrin with aromatic amines bearing multiple active hydrogens, minimizing side reactions.
  • Purification Techniques: Implementing reduced-pressure distillation and solvent extraction to achieve high epoxide purity and low hydrolyzable chloride content (<0.60%), critical for electronic-grade resins [7].
  • Isomer Control: Optimizing reaction conditions to favor the desired N-glycidylation over O-glycidylation when using aminophenol precursors.

Unlike commercial glycidyl amines (e.g., TGM-80 [28768-32-3]), this specific ether-linked derivative remains a specialty product primarily documented in chemical databases like PubChem and supplier catalogs rather than widely produced industrial resins [1] [3] [7].

Significance in Multifunctional Epoxy Chemistry

This tetraepoxide occupies a critical niche in advanced thermoset materials due to its exceptional functionality and structural attributes:

  • Crosslink Density & Thermo-Mechanical Performance: With four epoxide groups per molecule, it generates network structures with significantly higher crosslink density than difunctional epoxies (e.g., based on bisphenol-A). This translates to superior glass transition temperatures (Tg >200°C), dimensional stability under thermal stress, and resistance to creep. Patents highlight such tetrafunctional epoxies as enabling matrices for carbon-fiber composites in aerospace components subjected to >150°C [4] [7].

  • Adhesion and Chemical Resistance: The aromatic ether and tertiary amine groups within its backbone promote strong interfacial adhesion to metals, glass fibers, and engineering thermoplastics. Concurrently, the high crosslink density impedes solvent penetration, making cured resins resistant to fuels, hydraulic fluids, and acidic/alkaline environments [3] [7].

  • Formulation Versatility: It functions as:

  • A reactivity modifier in blends with slower-curing resins, accelerating gelation.
  • A toughening component in anhydride-cured systems for electrical castings.
  • A crosslinker in ultraviolet (UV)-curable coatings for optical fibers where low shrinkage is critical [7].

Table 2: Performance Attributes in Composite Applications

Property EnhancementRole of Tetrafunctional EpoxideApplication Example
Heat ResistanceHigh Tg networks from dense crosslinkingEngine bay components, rocket motor casings
Corrosion ProtectionLow permeability matrix; strong metal-resin adhesionMarine coatings, chemical tank linings
Dielectric PerformanceLow ionic impurities (Cl⁻ ≤ 100 ppm); polar group stabilizationPrinted circuit board laminates
Processing AdaptabilityCompatible with resin transfer molding (RTM) and vacuum infusionAerospace primary structures

Recent innovations exploit its chemistry in recyclable epoxy systems. When combined with dynamic covalent bonds (e.g., transesterification catalysts), cured networks incorporating tetrafunctional epoxies can undergo thermo-mechanical reprocessing—retaining >90% of original mechanical properties after multiple cycles. This addresses a major sustainability challenge in thermoset composites [4].

Properties

CAS Number

105359-67-9

Product Name

4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline

IUPAC Name

4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H28N2O5/c1-5-19(6-2-17(1)25(9-21-13-27-21)10-22-14-28-22)31-20-7-3-18(4-8-20)26(11-23-15-29-23)12-24-16-30-24/h1-8,21-24H,9-16H2

InChI Key

RBJHPSNJBPQGKG-UHFFFAOYSA-N

SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(CC5CO5)CC6CO6

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N(CC5CO5)CC6CO6

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